![molecular formula C15H14N2O B2679963 N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine CAS No. 2230806-88-7](/img/structure/B2679963.png)
N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine
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Overview
Description
“N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” is a chemical compound with the molecular formula C15H14N2O . It has a molecular weight of 238.29 .
Molecular Structure Analysis
The molecular structure of “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” can be inferred from its InChI code: 1S/C15H14N2O/c18-17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,15-18H .Chemical Reactions Analysis
While specific chemical reactions involving “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” are not detailed in the retrieved documents, related compounds have been studied. For example, (1H-indol-3-yl)methyl electrophiles have been used in nucleophilic substitutions at the α-position of the indole .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” include a molecular weight of 238.29 . Further details about its physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Anticancer Potential
Indole compounds have been investigated for their role in cancer treatment:
- Compound 7d induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization, making it a potential agent for developing tubulin polymerization inhibitors .
Antimicrobial Properties
Indole derivatives exhibit antimicrobial activity:
- N-((1-methyl-1H-indol-3-yl)methyl)benzamide derivatives were tested for antibacterial and antimycobacterial effects .
- These compounds showed in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv , Mycobacterium smegmatis , and Mycobacterium fortuitum .
Plant Hormone Mimicry
Indole-3-acetic acid: , a plant hormone produced from tryptophan degradation, plays a critical role in plant growth and development .
Future Directions
The future directions for “N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine” and related compounds could involve further development of tubulin polymerization inhibitors . Additionally, the rapid generation and substitution of (1H-indol-3-yl)methyl electrophiles in a microflow reactor could be a promising direction for the synthesis of various indole derivatives .
properties
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBCYMLKQCKXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine |
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